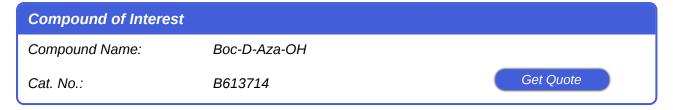


# Spectroscopic Data and Characterization of Boc-D-Aza-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-D-3-azidoalanine (**Boc-D-Aza-OH**), a valuable building block in peptide synthesis and click chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **Boc-D-Aza-OH**. The data for the L-enantiomer (Boc-L-Aza-OH) is used as a proxy for the <sup>1</sup>H and <sup>13</sup>C NMR data, as the spectral patterns are identical.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.82	S	NH
~4.21	q	α-СН
~1.38	S	Вос-СН3

## Table 2: <sup>13</sup>C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
~170	Carboxylic Acid (C=O)
~155	Boc (C=O)
Other peaks for the $\alpha$ -carbon, $\beta$ -carbon, and Boc group carbons are expected but not explicitly found in the search results.	

**Table 3: IR Spectroscopic Data** 

Wavenumber (cm <sup>-1</sup> )	Assignment
~2100	N₃ stretch
~1680	C=O stretch (Carbamate)

Table 4: Mass Spectrometry Data

lon	Expected m/z
[M-H] <sup>-</sup>	215.08
[M+Na] <sup>+</sup>	239.08

M refers to the molecular weight of **Boc-D-Aza-OH** (C<sub>8</sub>H<sub>14</sub>N<sub>4</sub>O<sub>4</sub>), which is 230.22 g/mol .

# **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of **Boc-D-Aza-OH**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation and confirmation.

#### Materials:

- Boc-D-Aza-OH sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>)



- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

#### Procedure:

- Sample Preparation: Dissolve 5-10 mg of Boc-D-Aza-OH in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Tune and shim the spectrometer.
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled one-dimensional <sup>13</sup>C NMR spectrum.
  - Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

### Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in **Boc-D-Aza-OH**.

#### Materials:

- Boc-D-Aza-OH sample
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory



#### Procedure:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid Boc-D-Aza-OH sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
- Data Processing: Perform a background subtraction and identify the key absorption bands corresponding to the functional groups of the molecule.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Boc-D-Aza-OH**.

#### Materials:

- Boc-D-Aza-OH sample
- Solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., ESI-TOF, Q-TOF)

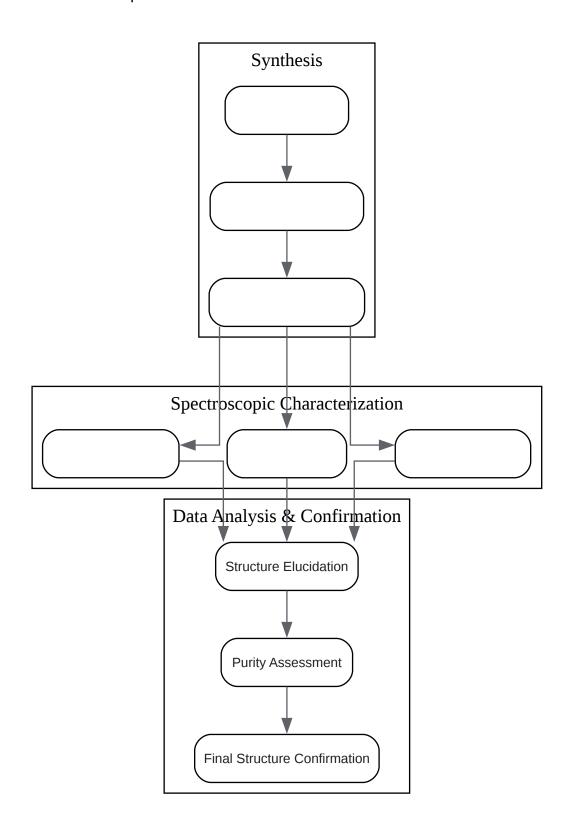
#### Procedure:

- Sample Preparation: Prepare a dilute solution of Boc-D-Aza-OH (e.g., 1 mg/mL) in a suitable solvent.
- Infusion: Infuse the sample solution into the mass spectrometer's ion source (e.g., Electrospray Ionization ESI).
- Spectrum Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragment ions.

## **Workflow for Spectroscopic Characterization**



The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a Boc-protected amino acid like **Boc-D-Aza-OH**.



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